Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate
Description
Historical Context of Triazole-Based Heterocycles in Medicinal Chemistry
The historical development of triazole-based heterocycles in medicinal chemistry traces back to the late nineteenth century when the term "triazole" was first coined by Bladin in 1885 for the five-membered three nitrogen-containing heterocyclic aromatic ring system having molecular formula C₂H₃N₃. This foundational discovery established the groundwork for what would become one of the most important classes of heterocyclic compounds in pharmaceutical science. The early recognition of triazole potential came decades later when Woolley first described the antifungal activity of benzimidazole in 1944, marking the beginning of systematic investigations into azole compounds as therapeutic agents. The development of triazole chemistry accelerated significantly with the establishment of several facile and convenient synthetic techniques, along with growing understanding of their versatile interactions with biological systems.
The evolution of triazole research gained substantial momentum in the mid-twentieth century, particularly following the introduction of topical chlormidazole in 1958, which sparked renewed interest in the antifungal activity of azole compounds. The late 1960s witnessed the introduction of three significant topical compounds: clotrimazole, developed by Bayer, and miconazole and econazole, both developed by Janssen Pharmaceutica, establishing the foundation for modern azole antifungal therapy. The progression from imidazole to triazole antifungals represented a significant advancement in medicinal chemistry, with first-generation triazoles such as itraconazole and fluconazole providing broad-spectrum action against superficial and deep fungal infections. These developments culminated in the approval of fluconazole in 1989, which presented good pharmacokinetics and a broad spectrum of antifungal action, rapidly replacing ketoconazole against various conditions due to its superior safety profile.
The second generation of triazole antifungals emerged to address the limitations of earlier compounds, including drug-drug interactions, toxicity, resistance problems, and pharmacokinetic issues. Voriconazole, developed from fluconazole and approved in 2002, exemplified these improvements, followed by posaconazole in 2006, which demonstrated a wide range of antifungal activity. The continuous evolution of triazole chemistry has been driven by the need to overcome multidrug-resistant pathogens and reduce adverse effects, leading to prudential development of new triazole drugs with bioisosteric replacement and molecular hybridization strategies. Modern research has expanded beyond antifungal applications to encompass a broad range of therapeutic areas, with triazole-based antibacterial, antiviral, anti-inflammatory, anticoagulant, antitubercular, antidiabetic, antioxidant, and anticancer drugs now available.
The pharmaceutical significance of triazole derivatives stems from their unique structural characteristics that enable formation of multiple weak nonbond interactions with receptors and enzymes in biological systems. The presence of three nitrogen atoms in triazole structures affords opportunities for extensive structural modification, generating novel therapeutically potential agents that differ significantly from other heterocyclic compounds. Research has demonstrated that compounds containing triazole exhibit broad biological activities, with their electron richness and aromaticity enabling them to freely bind with a wide range of biomacromolecules through various intermolecular interactions. The development of synthetic methodologies, particularly the copper(I)-catalyzed azide-alkyne cycloaddition reaction, has revolutionized the preparation of 1,2,3-triazole derivatives, providing access to highly regioselective products with excellent yields.
Structural Significance of Dicarboxylate Functionalization
The dicarboxylate functionalization in 1H-1,2,3-triazole-4,5-dicarboxylate derivatives represents a sophisticated structural modification that significantly enhances the chemical and biological properties of the parent triazole core. The presence of two carboxylate ester groups at the 4 and 5 positions of the triazole ring creates a highly functionalized system with multiple sites for potential interactions and further chemical transformations. This functionalization pattern is particularly significant because it introduces electron-withdrawing groups that modulate the electronic properties of the triazole ring while simultaneously providing additional hydrogen bonding and coordination sites for biological interactions. The dimethyl ester derivatives, including dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate, offer enhanced solubility characteristics and synthetic accessibility compared to the parent dicarboxylic acid.
The structural analysis of this compound reveals a molecular framework that combines the aromatic stability of the triazole ring with the reactivity of ester functional groups. The compound possesses the International Union of Pure and Applied Chemistry name "dimethyl 1H-triazole-4,5-dicarboxylate" and exhibits a molecular weight of 185.14 grams per mole. The presence of the dicarboxylate functionality creates a bifunctional molecule capable of participating in diverse chemical reactions, including nucleophilic substitutions at the ester carbonyls, coordination chemistry through the nitrogen atoms, and various cycloaddition reactions involving the triazole ring. The electron-withdrawing nature of the ester groups influences the reactivity of the triazole nitrogen atoms, making them less nucleophilic but enhancing their ability to participate in coordination complexes.
Crystallographic studies of related triazole-dicarboxylate systems have revealed important structural features that influence their chemical behavior and biological activity. The planar nature of the triazole ring system, combined with the positioning of the carboxylate groups, creates a rigid framework that can adopt specific conformations suitable for molecular recognition events. The dicarboxylate functionalization also enables the formation of extensive hydrogen bonding networks, both intramolecularly and intermolecularly, which can influence solid-state packing arrangements and solution behavior. These structural features make triazole-dicarboxylate derivatives particularly attractive as ligands in coordination chemistry and as building blocks for supramolecular assemblies.
The synthetic utility of the dicarboxylate functionalization extends beyond simple chemical modifications to encompass its role as a directing group for selective reactions and as a handle for further structural elaboration. The ester groups can be selectively hydrolyzed to provide the parent dicarboxylic acid, which offers different solubility properties and coordination behavior. Alternatively, the esters can be converted to amides, hydrazides, or other functional groups through standard synthetic transformations, providing access to libraries of structurally related compounds for biological screening. The dicarboxylate pattern also enables the preparation of mixed ester derivatives, where different alkyl or aryl groups can be introduced to fine-tune the physical and biological properties of the resulting compounds.
| Property | This compound | Parent Triazole | Dicarboxylic Acid |
|---|---|---|---|
| Molecular Formula | C₆H₇N₃O₄ | C₂H₃N₃ | C₄H₃N₃O₄ |
| Molecular Weight | 185.14 g/mol | 69.07 g/mol | 157.09 g/mol |
| Chemical Abstracts Service Number | 707-94-8 | 288-36-8 | 4546-95-6 |
| Functional Groups | Triazole ring, Two methyl esters | Triazole ring only | Triazole ring, Two carboxylic acids |
| Solubility Profile | Enhanced organic solubility | Water soluble | Water soluble |
| Coordination Sites | Three nitrogen atoms, Four oxygen atoms | Three nitrogen atoms | Three nitrogen atoms, Four oxygen atoms |
Recent research investigations have demonstrated the versatility of triazole-dicarboxylate systems in various applications beyond traditional pharmaceutical development. Studies have shown that these compounds can serve as effective ligands in the synthesis of heterometallic coordination polymers, where the multiple coordination sites enable the formation of complex three-dimensional structures with interesting magnetic and electronic properties. The ability of triazole-dicarboxylate ligands to bridge multiple metal centers makes them valuable for the construction of metal-organic frameworks and other porous materials with potential applications in gas storage, separation, and catalysis. The structural rigidity imparted by the dicarboxylate functionalization also contributes to the thermal and chemical stability of these materials, making them suitable for applications requiring robust performance under challenging conditions.
Properties
IUPAC Name |
dimethyl 2H-triazole-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-12-5(10)3-4(6(11)13-2)8-9-7-3/h1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGGSWPHMZXFNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
707-94-8 | |
| Record name | 4,5-dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate typically involves the cycloaddition reaction between organic azides and dimethyl acetylenedicarboxylate (DMAD).
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can further improve the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in ethanol at room temperature.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: Dimethyl 1H-1,2,3-triazole-4,5-dimethanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Xanthine Oxidase Inhibition
Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate has been identified as a potential inhibitor of xanthine oxidase, an enzyme involved in purine metabolism linked to conditions such as gout and hyperuricemia. Molecular docking studies indicate that this compound can effectively bind to the active site of xanthine oxidase, suggesting its therapeutic potential .
Case Study: Inhibition Studies
A study conducted on various derivatives of this compound demonstrated significant inhibition of xanthine oxidase activity. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the triazole ring could enhance inhibitory effects, making it a promising candidate for further drug development .
1.2 Antimicrobial Properties
Research has shown that compounds within the triazole family exhibit antimicrobial activity. This compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. This opens avenues for its use in developing new antimicrobial agents .
Organic Synthesis Applications
2.1 Building Block for Complex Molecules
The unique structure of this compound makes it an excellent building block in organic synthesis. Its ability to undergo regioselective reduction and other transformations allows chemists to create more complex molecules with desired functionalities .
Table 1: Comparison of Synthetic Transformations
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Regioselective Reduction | NaBH4 in MeOH/THF | Selective reduction of C(5) ester groups |
| Esterification | Acid-catalyzed | Formation of various esters from triazole diesters |
| Hydrolysis | Acidic conditions | Conversion to corresponding carboxylic acids |
2.2 Synthesis of Energetic Materials
This compound has potential applications in the synthesis of energetic materials due to its nitrogen-rich structure. Research indicates that triazole derivatives can serve as precursors for new families of energetic compounds .
Industrial Applications
3.1 Agrochemicals and Corrosion Inhibitors
The triazole ring structure is prevalent in various industrial applications including agrochemicals and corrosion inhibitors. This compound's chemical properties make it suitable for developing formulations that enhance crop protection and metal preservation .
Mechanism of Action
The mechanism of action of dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific application .
Comparison with Similar Compounds
Diethyl Esters
Diethyl analogs, such as diethyl 1H-1,2,3-triazole-4,5-dicarboxylate, exhibit distinct spectral and physicochemical properties. Ethyl ester protons appear as multiplets (δH 1.24–1.33 and 4.29–4.39 ppm), while ethoxy carbons resonate at δC 14.1–14.4 ppm . The increased lipophilicity of ethyl esters may enhance membrane permeability in biological systems. For example, diethyl 1-((4-methyl-2-phenyloxazolin-4-yl)methyl)triazole-4,5-dicarboxylate demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) .
Mixed Ester Derivatives
Tetramethyl derivatives with dual triazole cores, such as tetramethyl 1,1′-(2-[{4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]propane-1,3-diyl)bis(triazole-4,5-dicarboxylate), are synthesized via copper-free Huisgen cycloaddition. These derivatives show enhanced steric hindrance, affecting reactivity and molecular docking interactions .
Substituent Effects on the Triazole Ring
Aryl and Heteroaryl Substitutions
Alkyl and Functionalized Substituents
- N-Benzyl Derivatives : Dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate acts as a xanthine oxidase inhibitor (IC50 = 12.3 µM), with molecular docking studies highlighting hydrophobic interactions between the benzyl group and enzyme active sites .
- Iodophenylpropyl Derivatives : Dimethyl 1-(3-hydroxy-2-iodo-1-phenylpropyl)triazole-4,5-dicarboxylate exhibits unique hydrogen-bonding networks in crystallographic studies, influencing solubility and crystallinity .
Heterocyclic Hybrids
Triazole dicarboxylates fused with oxadiazole, thiadiazole, or imidazole rings display diverse applications:
- Oxadiazole-Triazole Hybrids : 4,5-Bis(5-aryl-1,3,4-oxadiazol-2-yl)triazoles show enhanced thermal stability, making them suitable for materials science .
Comparative Data Table
Key Research Findings
Synthetic Efficiency : Solvent-free and microwave-assisted methods significantly improve reaction yields (≥90%) compared to traditional methods (e.g., 12.7% for photolysis-derived analogs) .
Biological Activity
Dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate (DMTDC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.
Synthesis of this compound
DMTDC can be synthesized through a thermal cycloaddition reaction involving organic azides and dimethyl acetylenedicarboxylate. The reaction typically yields the desired triazole derivative in high purity and yield. The regioselectivity of the reduction of DMTDC has been studied extensively, revealing insights into its chemical behavior under various conditions .
Antioxidant Activity
DMTDC exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively. This activity is attributed to the compound's ability to donate electrons, thus neutralizing reactive oxygen species (ROS) and preventing oxidative stress-related damage in cells .
Inhibition of Xanthine Oxidase
One of the most significant biological activities of DMTDC is its inhibition of xanthine oxidase (XO), an enzyme involved in purine metabolism that generates uric acid. Studies have shown that various derivatives of DMTDC possess potent XO inhibitory activity with IC50 values ranging from 0.71 to 2.25 μM. Notably, compounds like dimethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate have demonstrated IC50 values as low as 0.73 μM, indicating strong potential for therapeutic applications in conditions like gout and hyperuricemia .
Antimicrobial Activity
DMTDC and its derivatives have also been evaluated for antimicrobial properties against a range of pathogens. In vitro assays revealed significant antibacterial and antifungal activities, suggesting potential applications in treating infections caused by resistant strains .
Case Study 1: Antioxidant Evaluation
In a study focusing on the antioxidant capabilities of DMTDC, researchers employed various assays such as DPPH radical scavenging and ABTS assays to quantify the compound's efficacy. Results indicated that DMTDC significantly reduced oxidative stress markers in cellular models, supporting its use as a dietary supplement or therapeutic agent for oxidative stress-related diseases .
Case Study 2: Xanthine Oxidase Inhibition
A detailed investigation into the XO inhibitory properties of DMTDC was conducted using molecular docking studies alongside enzyme kinetics. The study established a strong correlation between the structural features of DMTDC derivatives and their inhibitory potency against XO. The findings suggest that modifications at specific positions on the triazole ring can enhance inhibitory activity, paving the way for the development of more effective XO inhibitors .
Comparative Activity Table
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| Dimethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate | 0.73 | Xanthine oxidase inhibition |
| Dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate | 0.71 | Xanthine oxidase inhibition |
| DMTDC | Varies | Antioxidant activity |
Q & A
Q. What is the standard synthetic route for dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate, and how are reaction conditions optimized?
The compound is synthesized via a 1,3-dipolar cycloaddition between dimethyl acetylenedicarboxylate (DMAD) and azides. Key optimizations include:
- Microwave-assisted synthesis : Solvent-free, high-yielding (93%) reactions under microwave irradiation (80–90°C, 3 minutes) using trimethylsilyl azide .
- Conventional methods : Refluxing in acetone or ethanol for 12–16 hours, yielding 63–79% depending on azide substituents .
- Regiochemical control : Use of symmetrical alkynes (e.g., DMAD) ensures regioselective formation of 1,4-disubstituted triazoles, avoiding isomer mixtures .
Q. What spectroscopic techniques are critical for structural confirmation, and what spectral markers should researchers prioritize?
- ¹H/¹³C NMR : Look for ester methyl signals at δ 3.8–3.9 ppm and triazole proton absence (due to deshielding). Substituent-specific shifts (e.g., aryl protons at δ 7.4–8.2 ppm) confirm functionalization .
- IR spectroscopy : Ester carbonyl stretches at 1730–1740 cm⁻¹ and triazole C=N absorption near 1618 cm⁻¹ .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 704–705 for dimeric structures) and fragmentation patterns validate connectivity .
Q. How is the compound utilized in heterocyclic chemistry and ligand design?
- Click chemistry : Serves as a precursor for copper-free azide-alkyne cycloadditions to modify polymers (e.g., PVC) or synthesize bioactive triazole derivatives .
- Ligand synthesis : Functionalized as 1H-1,2,3-triazole-4,5-dicarboxylate (tda) in lanthanide coordination polymers for luminescence studies .
Advanced Research Questions
Q. How do reaction conditions influence yield and regioselectivity, and how can contradictory data be resolved?
- Yield discrepancies : Microwave-assisted methods (93% yield) outperform conventional reflux (63–79%) due to rapid, uniform heating . Solvent-free conditions reduce side reactions.
- Regioselectivity : Asymmetric alkynes (e.g., phenylethyne) produce isomer mixtures, necessitating chromatography or computational modeling for separation/analysis .
- Data validation : Cross-reference NMR/X-ray crystallography (e.g., planar triazole core with dihedral angles ~70° to aryl groups) to confirm regiochemistry .
Q. What role does computational chemistry play in understanding triazole derivatives’ reactivity and bioactivity?
- DFT studies : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize reaction pathways for triazole-Schiff base hybrids with anti-COVID-19 potential .
- Molecular docking : Simulate interactions with biological targets (e.g., xanthine oxidase inhibition via hydrogen bonding with triazole carbonyl groups) .
Q. How can green chemistry principles be applied to synthesize this compound sustainably?
Q. What crystallographic insights inform the compound’s stability and reactivity?
Q. How is the compound integrated into metal-organic frameworks (MOFs), and what properties emerge?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
